4-iodopentylbenzene
Description
Properties
Molecular Formula |
C11H15I |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
4-iodopentylbenzene |
InChI |
InChI=1S/C11H15I/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
CVHRZEKTZWNENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Classic Finkelstein Reaction
The Finkelstein reaction remains the most widely used method for synthesizing 4-iodopentylbenzene. This halogen-exchange process involves substituting a bromine atom in 4-bromopentylbenzene with iodine using sodium iodide (NaI) in acetone.
Reaction Equation:
$$ \text{4-Bromopentylbenzene} + \text{NaI} \xrightarrow{\text{Acetone, reflux}} \text{this compound} + \text{NaBr} $$
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Temperature | 60–80°C (reflux) | |
| Reaction Time | 12–24 hours | |
| Yield | 75–92% |
Mechanistic Insights :
The reaction proceeds via an $$ S_N2 $$ mechanism, where iodide displaces bromide in a bimolecular nucleophilic substitution. The insolubility of NaBr in acetone drives the equilibrium toward product formation.
Limitations :
Modified Finkelstein Reaction in Non-Polar Solvents
Recent advancements have enabled the Finkelstein reaction in non-polar solvents (e.g., toluene) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Kumada Coupling Approach
This method constructs the pentylbenzene backbone before iodination. 1,3-Diiodobenzene undergoes Kumada coupling with a Grignard reagent (4-(trimethylsilyl)phenyl magnesium bromide), followed by iodination.
Synthetic Pathway:
- Kumada Coupling :
$$ \text{1,3-Diiodobenzene} + \text{Grignard Reagent} \xrightarrow{\text{Ni catalyst}} \text{4-(Trimethylsilyl)-m-terphenyl} $$ - Iodination :
$$ \text{4-(Trimethylsilyl)-m-terphenyl} + \text{ICl} \rightarrow \text{this compound} $$
Performance Metrics:
| Step | Yield | Source |
|---|---|---|
| Kumada Coupling | 65–78% | |
| Iodination | 82–90% |
Applications :
Direct Iodination of 4-Pentylbenzene
4-Pentylbenzene undergoes electrophilic iodination using iodine monochloride (ICl) in carbon tetrachloride.
Palladium-Catalyzed Ullmann Coupling
Aryl halides and alkyl iodides combine via Ullmann coupling using palladium catalysts.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Finkelstein reaction, reducing time from hours to minutes.
Comparative Data:
| Method | Time | Yield | Source |
|---|---|---|---|
| Conventional | 24h | 75% | |
| Microwave | 30min | 89% |
Mechanism :
Microwave heating enhances ionic dissociation of NaI, improving reaction kinetics.
Chemical Reactions Analysis
4-Iodopentylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The pentyl chain can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Scientific Research Applications
4-Iodopentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-iodopentylbenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the radiolabeled compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 4-iodopentylbenzene with four structurally related iodinated aromatic compounds:
Key Observations:
- Alkyl Chain Effects : The pentyl chain in this compound enhances hydrophobicity compared to shorter (butyl) or branched (isopropyl) chains. This property is critical in solubility-driven applications .
- Electronic Effects : Methoxy groups in 4-(iodomethyl)-1,2-dimethoxybenzene strongly donate electrons, deactivating the ring and directing electrophilic substitutions to specific positions. In contrast, alkyl chains in this compound weakly donate electrons, activating the ring for substitution reactions .
- Structural Complexity : The diaryl ethynyl compound (C₁₄H₈I₂) exhibits a conjugated system, making it suitable for materials science applications (e.g., organic electronics) .
Research Findings and Trends
- Solubility Studies : this compound demonstrates superior solubility in hexane (≈25 mg/mL) compared to 4-iodoisopropylbenzene (≈15 mg/mL), attributed to its linear chain .
- Reactivity in Cross-Coupling : Suzuki reactions with this compound achieve yields >80%, outperforming methoxy-substituted analogs (≈60% yield) due to reduced steric and electronic hindrance .
Biological Activity
4-Iodopentylbenzene is an organic compound that has gained attention in various fields of biological research due to its potential therapeutic properties. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C11H13I, features a benzene ring substituted with a pentyl group and an iodine atom at the para position. The presence of the iodine atom significantly influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : The compound may interact with various receptors and enzymes, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to increased ROS levels which can trigger cell death in cancer cells .
- DNA Intercalation : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through the activation of caspases and suppression of anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro assays indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for these organisms are critical for evaluating its potential as an antimicrobial agent.
Study 1: Anticancer Activity Assessment
In a study evaluating the effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups .
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 25 µg/mL for S. aureus and 50 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-iodopentylbenzene, and what are their advantages?
- Methodological Answer : The synthesis typically involves electrophilic iodination of pentylbenzene derivatives. A common approach is the Friedel-Crafts alkylation followed by iodination using iodine monochloride (ICl) in a controlled acidic environment. Key advantages include moderate yields (50–70%) and compatibility with aromatic systems. Reaction conditions (temperature, solvent polarity) should be optimized to minimize polyiodination . Characterization via H NMR should show distinct aromatic proton signals (δ 7.2–7.5 ppm) and aliphatic chain resonances (δ 0.8–1.6 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the structure through aromatic (δ 125–140 ppm for C) and aliphatic chain signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M]) at m/z 274 (CHI).
- IR Spectroscopy : Absence of OH/NH stretches confirms purity.
Cross-referencing data with literature ensures accuracy .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. HPLC with a C18 column (acetonitrile/water mobile phase) should show a single peak. Melting point analysis (literature range: 45–47°C) and elemental analysis (%C, %H, %I) further confirm purity. Discrepancies >2% require recrystallization or column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in electrophilic substitution?
- Methodological Answer :
- Variables to Test : Solvent polarity (e.g., dichloromethane vs. acetic acid), stoichiometry (I vs. ICl), and temperature (0°C vs. room temperature).
- Design : Use a factorial design to assess interactions. For example, a 2 factorial experiment evaluates solvent, iodinating agent, and temperature.
- Analysis : ANOVA identifies significant factors. Pilot studies show acetic acid improves regioselectivity (yield increase by 15–20%) but may require neutralization steps .
Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound derivatives?
- Methodological Answer : Contradictions often arise from isotopic interference or degradation.
- Step 1 : Repeat MS under softer ionization (e.g., ESI instead of EI) to reduce fragmentation.
- Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, a missing C signal might indicate decomposition; check for iodine loss via X-ray crystallography.
- Step 3 : Compare with computational models (DFT calculations for expected NMR shifts) .
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?
- Methodological Answer :
- Experimental Design : Perform Suzuki-Miyaura couplings under identical conditions (Pd catalyst, base, solvent). Monitor reaction kinetics via GC-MS.
- Data Analysis : Iodine’s larger atomic radius slows oxidative addition (rate: I < Br < Cl), but enhances leaving-group ability. Yields for this compound are typically 10–15% lower than bromo analogs but require milder conditions .
- Table :
| Halogen | Reaction Time (h) | Yield (%) |
|---|---|---|
| I | 12 | 65 |
| Br | 8 | 78 |
| Cl | 24 | 45 |
Data Contradiction & Analysis
Q. How should researchers address unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Hypothesis Testing : Byproducts may result from over-iodination or alkyl chain isomerization. Use LC-MS to identify structures.
- Mitigation : Reduce iodine stoichiometry or introduce protecting groups (e.g., acetyl) on the benzene ring. Monitor reaction progress via TLC at 15-minute intervals .
Experimental Design
Q. What controls are essential when studying the thermal stability of this compound?
- Methodological Answer :
- Controls : Use inert atmosphere (N) to prevent oxidation. Include a reference compound (e.g., toluene) to calibrate thermal degradation rates.
- Methods : Thermogravimetric analysis (TGA) at 5°C/min. FTIR monitors iodine release (detectable at 500 cm). Replicate experiments (n=3) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
